tert-butylN-[(1-propanoylcyclopropyl)methyl]carbamate
Description
tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate is a carbamate derivative featuring a strained cyclopropane ring substituted with a propanoyl group (CH2CH2CO-) and a methyl linker to a tert-butyloxycarbonyl (Boc) protecting group. The cyclopropane ring introduces conformational rigidity and unique reactivity due to angle strain, while the propanoyl moiety provides a ketone functional group capable of hydrogen bonding or further chemical modifications.
Properties
IUPAC Name |
tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-5-9(14)12(6-7-12)8-13-10(15)16-11(2,3)4/h5-8H2,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOKJUUAQSDSKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1(CC1)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[(1-propanoylcyclopropyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a propanoylcyclopropyl derivative. The reaction is often carried out in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the carbamate bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-[(1-propanoylcyclopropyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-ButylN-[(1-propanoylcyclopropyl)methyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butylN-[(1-propanoylcyclopropyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
tert-butyl N-{2-[(2-Azidoethyl)amino]propyl}carbamate (Block B)
- Structure: Contains a propyl backbone with an azidoethylamino substituent and a Boc group.
- Key Features : The azide (-N3) group enables click chemistry applications, such as bioconjugation or polymer synthesis.
- Synthesis : Prepared via reductive amination of tert-butyl N-(2-oxopropyl)carbamate .
- Applications : Ideal for tagging biomolecules or constructing modular scaffolds in chemical genetics.
- Safety : Azides pose explosion risks under high heat or pressure, necessitating careful handling.
PharmaBlock Carbamate Derivatives (e.g., PBY1403190, PB06574)
- Structures : Include tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (PBY1403190) and its (1S,3R)-isomer (PB06574) .
- Key Features : Hydroxyl groups on cyclopentyl rings enhance hydrophilicity and hydrogen-bonding capacity. Stereochemistry influences biological activity and solubility.
- Applications : Serve as chiral intermediates in asymmetric synthesis or protease inhibitor development.
| Property | tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate | PBY1403190 |
|---|---|---|
| Core Structure | Cyclopropane with propanoyl | Cyclopentane with hydroxyl |
| Solubility | Lower (non-polar cyclopropane + ketone) | Higher (polar hydroxyl group) |
| Stereochemical Impact | None (achiral substituent) | Critical (diastereomer-specific) |
tert-butyl N-(1-Carbamoylcyclopropyl)carbamate (CAS 889958-14-9)
- Structure : Cyclopropane substituted with a carbamoyl (CONH2) group .
- Key Features: The carbamoyl group increases polarity and aqueous solubility compared to the propanoyl analogue.
- Applications: Potential precursor for urea derivatives or peptidomimetics.
| Property | tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate | Carbamoylcyclopropyl Derivative |
|---|---|---|
| Substituent Polarity | Moderate (ketone) | High (carbamoyl) |
| Pharmacokinetics | Likely higher lipophilicity | Enhanced solubility |
| Synthetic Utility | Propanoyl allows acylation reactions | Carbamoyl supports amidations |
Biological Activity
Tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of Carbamates
Carbamates are a class of compounds characterized by the presence of a carbamate functional group, which consists of a carbonyl (C=O) bonded to an alkoxy group (R-O) and an amino group (R-NH). They exhibit various biological activities, including enzyme inhibition, neuroprotection, and anti-inflammatory effects. The stability and bioavailability of carbamates make them suitable candidates for drug development .
The structure of tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate can be represented as follows:
- Chemical Formula : C₉H₁₃NO₃
- Molecular Weight : 171.21 g/mol
- CAS Number : 11701224
This compound's unique cyclopropyl moiety may contribute to its biological activity by influencing its interaction with biological targets.
- Enzyme Inhibition : Carbamates like tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate may inhibit enzymes such as acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft. This mechanism is crucial for their use in treating cognitive disorders .
- Neuroprotective Effects : Some studies suggest that carbamate derivatives can exert neuroprotective effects by modulating oxidative stress and inflammation pathways. This property is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .
- Antitumor Activity : Research indicates that certain carbamate derivatives can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. The ability to cross the blood-brain barrier enhances their therapeutic potential against brain tumors .
Case Study 1: Neuroprotective Properties
A study published in Pharmacology & Therapeutics examined the neuroprotective effects of various carbamate derivatives, including tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate. It was found that these compounds significantly reduced neuronal cell death in vitro by inhibiting oxidative stress markers and promoting cell survival pathways .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate | 15 | AChE inhibition |
| Standard Drug (Donepezil) | 8 | AChE inhibition |
Case Study 2: Antitumor Activity
In another investigation, the antitumor activity of tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate was assessed against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations above 10 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12 |
| A549 (Lung) | 9 |
| U87MG (Brain) | 7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
